molecular formula C16H15NO4 B5733474 methyl [3-(benzoylamino)phenoxy]acetate

methyl [3-(benzoylamino)phenoxy]acetate

Cat. No.: B5733474
M. Wt: 285.29 g/mol
InChI Key: OHCANPBPZHFOFW-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyacetate (B1228835) and Benzoylamino Scaffolds in Chemical Research

The study of molecules containing phenoxyacetate and benzoylamino moieties is a mature yet continually evolving field. These structural units are integral to numerous compounds across medicinal chemistry, materials science, and agrochemistry.

The phenoxyacetate motif first gained prominence in the mid-20th century with the development of phenoxyacetic acid herbicides. nih.gov The discovery of compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) revolutionized agriculture by providing an affordable and selective means to control broadleaf weeds. nih.govresearchgate.net This "chemical era" of weed control, beginning in the late 1940s, spurred extensive research into the synthesis and activity of countless phenoxyacetic acid analogs, establishing a deep understanding of their structure-activity relationships. nih.govbldpharm.com

The benzoylamino scaffold, a derivative of the robust amide linkage, has a rich history in medicinal chemistry. Amide-containing molecules are fundamental to biology, most notably as the peptide bonds that form proteins. researchgate.net Synthetic molecules incorporating the benzoylamino group, where a benzoyl group is attached to an amino group, have been explored for a wide range of therapeutic applications. Research has demonstrated their utility as scaffolds for developing antiviral, anti-inflammatory, and anticancer agents. researchgate.netmdpi.com For instance, derivatives of 2-[2-(benzoylamino)benzoylamino]benzoic acid have been identified as potent inhibitors of adenovirus replication. acs.org

Ester and amide groups are among the most fundamental and versatile functional groups in organic chemistry. nih.gov Their prevalence in natural products, pharmaceuticals, and polymers underscores their importance.

Esters , such as the methyl acetate (B1210297) group in the target compound, are derived from carboxylic acids. nih.gov They are key components of lipids (as in glycerides) and contribute to the natural fragrances and flavors of many fruits and flowers. chemrxiv.org In synthetic chemistry, esters are valued as stable yet reactive intermediates. They are less polar and have lower boiling points than their parent carboxylic acids. chemrxiv.org The formation of esters (esterification) and their cleavage (hydrolysis) are fundamental reactions, with the latter, particularly base-mediated saponification, being the cornerstone of soap production. nih.gov

Rationale for Comprehensive Academic Investigation of This Chemical Entity

The specific structure of methyl [3-(benzoylamino)phenoxy]acetate presents a compelling case for dedicated academic study. Its unique combination of functional groups and their spatial arrangement suggests novel properties and potential applications, while its apparent absence from extensive study highlights a clear research gap.

The structure of this compound is notable for the meta-substitution pattern on the central phenoxy ring. This places the benzoylamino group and the acetate side chain in a 1,3-relationship, which has significant theoretical implications for the molecule's three-dimensional shape, electronic properties, and intermolecular interactions.

Recent academic work has focused on para-substituted (1,4-relationship) (benzoylaminophenoxy)phenol derivatives as potential androgen receptor (AR) antagonists for treating prostate cancer. nih.govnih.govnih.gov In these studies, the linear arrangement of the para-substituted backbone was found to be important for activity. nih.gov The meta-substitution in this compound creates a distinct angular geometry. This kinked conformation would present the hydrogen-bonding capabilities of the amide and the ester group in a different spatial orientation compared to the linear para-isomers. This could lead to unique binding modes with biological targets or different self-assembly properties in the solid state.

Despite the extensive research into the individual components, there is a clear lack of academic literature focused specifically on this compound. A search of the scientific literature reveals detailed studies on various phenoxyacetate and benzoylamino derivatives, but not this particular isomer. nih.govresearchgate.net

This gap presents a significant opportunity for foundational research. Key areas for investigation include:

Synthesis and Characterization: Developing and reporting a definitive, high-yield synthesis for this compound. Full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide the first concrete structural data for this compound, confirming the theoretical implications of its meta-substitution pattern. researchgate.net

Biological Screening: The established biological activities of related scaffolds, particularly as androgen receptor antagonists and antiviral agents, provide a strong rationale for screening this compound against a panel of biological targets. nih.govacs.org Its unique geometry may lead to novel or more selective activity compared to previously studied isomers.

Materials Science Applications: The combination of rigid (amide, aromatic rings) and flexible (ether, ester) components makes this molecule a candidate for studies in materials science, potentially in the formation of liquid crystals or polymers with specific properties.

The exploration of this understudied molecule could provide valuable insights into the structure-activity relationships within this class of compounds and could lead to the discovery of new lead compounds for drug discovery or novel materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-benzamidophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15(18)11-21-14-9-5-8-13(10-14)17-16(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCANPBPZHFOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Benzoylamino Phenoxy Acetate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.comias.ac.in This process involves a series of "disconnections," which are the reverse of known chemical reactions. slideshare.netlkouniv.ac.in For a molecule with multiple functional groups like methyl [3-(benzoylamino)phenoxy]acetate, the order and choice of these disconnections are critical for designing an efficient and successful synthesis.

The primary bonds to consider for disconnection in the target molecule are the ester, amide, and ether linkages. Each of these represents a strategic opportunity to break the molecule down into more manageable precursors.

Ester Formation Pathways (e.g., Fischer Esterification, Acylation of Phenols)

One logical disconnection is that of the methyl ester. This C-O bond can be retrosynthetically cleaved to reveal a carboxylic acid and methanol. The forward reaction, esterification, is a fundamental transformation in organic synthesis.

Fischer Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong protic acid like sulfuric acid. researchgate.netresearchgate.net While effective for many substrates, the conditions can be harsh, which might not be suitable if other sensitive functional groups are present. researchgate.net For phenolic acids, Fischer esterification can be sluggish due to the reduced nucleophilicity of the phenolic hydroxyl group. youtube.com

Acylation of Phenols: A more versatile approach for forming esters from phenols is through acylation. rsc.orgorganic-chemistry.orgresearchgate.net This can be achieved using an acyl halide or an acid anhydride (B1165640). The reaction of a phenol (B47542) with an acyl chloride, often in the presence of a base like pyridine, is a common and efficient method. chemguide.co.uk Alternatively, acid anhydrides can be used, sometimes with a catalyst to increase the reaction rate. chemguide.co.uk

A plausible retrosynthetic disconnection of the ester is shown below:

Amide Bond Formation Techniques (e.g., Coupling Reagents, Acyl Halides)

The amide bond is another key linkage for disconnection. Cleaving the C-N bond of the amide retrosynthetically leads to a carboxylic acid (benzoic acid) and an amine (methyl [3-aminophenoxy]acetate). The formation of this amide bond in the forward synthesis is a well-established and crucial reaction in organic and medicinal chemistry. luxembourg-bio.comresearchgate.net

Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. luxembourg-bio.comacs.orgrsc.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. fishersci.co.uk The use of additives like hydroxybenzotriazole (B1436442) (HOBt) can suppress side reactions and improve yields. fishersci.co.uk

Acyl Halides: The reaction between an amine and an acyl halide (the Schotten-Baumann reaction) is a robust method for forming amides. fishersci.co.ukuoanbar.edu.iq In this case, benzoyl chloride would be reacted with the amine precursor. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. uomustansiriyah.edu.iqslideshare.net

A retrosynthetic disconnection of the amide bond is as follows:

Ether Linkage Construction (e.g., Williamson Ether Synthesis)

The ether linkage can also be a point of disconnection. Breaking the aryl-oxygen bond retrosynthetically suggests a phenol and a substituted acetate (B1210297) as precursors. The Williamson ether synthesis is a cornerstone method for forming ethers. gordon.eduwikipedia.orgmasterorganicchemistry.com

Williamson Ether Synthesis: This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.com In the context of our target molecule, 3-(benzoylamino)phenol would be treated with a base (like sodium hydroxide (B78521) or potassium carbonate) followed by reaction with a methyl haloacetate (e.g., methyl bromoacetate). gordon.eduorganic-synthesis.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.org

The retrosynthetic disconnection of the ether bond is depicted below:

Development and Optimization of Novel Synthetic Routes

Building on the retrosynthetic analysis, the development of an efficient and optimized synthetic route requires careful consideration of protecting group strategies and the use of modern catalytic methods.

Exploration of Protecting Group Strategies

In a multi-step synthesis, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comwikipedia.orgtotal-synthesis.comnumberanalytics.com The choice of protecting groups is critical, and they must be stable to the reaction conditions of subsequent steps while being readily removable under specific, non-interfering conditions (orthogonality). numberanalytics.comtotal-synthesis.com

For the synthesis of this compound, a potential protecting group strategy could involve protecting the phenol and/or the amine functionality of an intermediate like 3-aminophenol (B1664112).

Phenol Protection: The hydroxyl group of 3-aminophenol could be protected as a benzyl (B1604629) ether (Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). These groups are generally stable under the conditions required for amide bond formation. The benzyl group can be removed by hydrogenolysis, while silyl ethers are typically cleaved with fluoride (B91410) reagents.

Amine Protection: The amino group could be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to many reaction conditions but can be easily removed with mild acid. fiveable.me

An example of a synthetic sequence utilizing protecting groups could be:

Protect the amino group of 3-aminophenol with a Boc group.

Perform the Williamson ether synthesis on the phenolic hydroxyl group.

Deprotect the amine.

Form the amide bond with benzoyl chloride.

Form the methyl ester.

The strategic use of protecting groups allows for a more controlled and higher-yielding synthesis.

Catalytic Approaches in C-O and C-N Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic C-O Bond Formation:

Ether Synthesis: While the Williamson ether synthesis is reliable, catalytic methods for C-O bond formation are also available. Transition metal catalysts, such as those based on copper or palladium, can facilitate the coupling of phenols with various partners. nih.govnumberanalytics.comnumberanalytics.com For instance, copper-catalyzed Ullmann-type reactions can form diaryl ethers, and similar principles can be applied to the formation of alkyl-aryl ethers. wikipedia.org

Ester Synthesis: The acylation of phenols can be catalyzed by various species, including Lewis acids and certain organocatalysts, to improve reaction rates and yields under milder conditions. organic-chemistry.orgnih.gov

Catalytic C-N Bond Formation:

Amide Synthesis: The direct catalytic amidation of carboxylic acids and amines is a highly desirable "green" transformation that avoids the use of stoichiometric activating agents. researchgate.netresearchgate.netorganic-chemistry.org Catalysts based on boron, titanium, and other metals have been developed for this purpose. researchgate.net For example, titanium(IV) based reagents have shown promise in peptide bond formation. researchgate.net Nickel-hydride catalysis has also emerged as a powerful tool for C-N bond formation. rsc.org

The following table summarizes some catalytic approaches that could be applied to the synthesis of the target molecule or its key intermediates.

Bond TypeCatalytic MethodCatalyst ExamplePotential Application in Synthesis
Ether (C-O) Ullmann CondensationCopper-based catalystFormation of the phenoxyacetate (B1228835) linkage from a phenol and a haloacetate.
Ester (C-O) Catalytic AcylationLewis Acids (e.g., TiCl4)Esterification of the carboxylic acid intermediate with methanol.
Amide (C-N) Direct AmidationBoronic acid derivativesDirect coupling of benzoic acid with the amine intermediate.
Amide (C-N) Buchwald-Hartwig AminationPalladium complexesFormation of the N-aryl bond, though less direct for this specific target.

By carefully selecting the disconnection strategy and employing modern synthetic tools such as protecting groups and catalytic reactions, the synthesis of this compound can be achieved efficiently and with high control over the outcome.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of this compound, several green chemistry considerations can be implemented.

Solvent Selection: The choice of solvent is critical. Traditional solvents like dichloromethane (B109758) and toluene (B28343) are being replaced by greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are more environmentally benign ether solvents that can be used in the Williamson ether synthesis. sigmaaldrich.com Ionic liquids and deep eutectic solvents are also being explored as green reaction media for acylation and other organic transformations. dntb.gov.uaresearchgate.netnih.gov

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. As mentioned, phase-transfer catalysts can be employed to improve reaction efficiency, and many can be recovered and reused. biomedres.us For the acylation step, greener alternatives to traditional Friedel-Crafts catalysts, which are often corrosive and produce significant waste, are being developed. For example, methanesulfonic anhydride has been used as a metal- and halogen-free activating agent for Friedel-Crafts acylations. organic-chemistry.org

Atom Economy and Waste Reduction: Synthetic routes are being designed to maximize atom economy. The convergent synthesis of this compound is inherently atom-economical. Further improvements can be made by optimizing reaction conditions to minimize the formation of byproducts and waste.

Stereoselective Synthesis Approaches for Analogues (If Applicable to Related Structures)

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may exhibit enhanced biological activity.

Chiral Auxiliaries in Benzoylamino-Containing Synthons

Chiral auxiliaries can be temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.comresearchgate.net For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to a precursor of the benzoylamino moiety. For example, a chiral amine could be acylated with benzoyl chloride, and then a subsequent reaction could be performed diastereoselectively. The auxiliary would then be removed to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries derived from amino acids have shown considerable utility in various asymmetric syntheses. scielo.org.mx

Asymmetric Catalysis for Phenoxyacetate Moieties

Asymmetric catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral phenoxyacetate analogues, asymmetric hydrogenation of a suitable prochiral olefin precursor could be employed. nih.govacs.orgacs.orgresearchgate.net For instance, a molecule containing a double bond in the phenoxyacetate side chain could be hydrogenated using a chiral transition metal catalyst to create a stereocenter. Catalytic asymmetric synthesis of chiral allylic esters and ethers has also been reported, providing pathways to chiral building blocks. acs.orgnih.govscilit.comacs.org

Enzymatic Synthesis and Biocatalysis for Analogues

Enzymes are highly selective catalysts that can be used to synthesize chiral molecules with high enantiopurity. nih.govnih.govresearchgate.netresearchgate.net For the synthesis of chiral analogues of this compound, various biocatalytic approaches could be envisioned. For example, a racemic alcohol precursor could be resolved using a lipase-catalyzed transesterification. Alternatively, a prochiral ketone could be asymmetrically reduced to a chiral alcohol using an alcohol dehydrogenase. The enzymatic synthesis of enantiopure epoxides also provides a route to chiral diols that could be incorporated into analogues. nih.govresearchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives is essential for structure-activity relationship (SAR) studies. nih.gov

Modifications on the Methyl Ester Moiety

The methyl ester group of this compound is a key site for modification. A variety of other esters can be synthesized to explore the impact of the ester group on the compound's properties.

Transesterification: One of the most straightforward methods for modifying the ester is through transesterification. The methyl ester can be reacted with a different alcohol in the presence of an acid or base catalyst to produce the corresponding ester. This method allows for the synthesis of a wide range of alkyl and aryl esters. researchgate.net

Synthesis from the Carboxylic Acid: Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols using standard esterification methods. This two-step approach provides greater flexibility in the types of esters that can be synthesized. For example, the synthesis of benzyl acetate often involves the esterification of acetic acid with benzyl alcohol using various catalysts. geniusjournals.orgscispace.com Similarly, novel phenoxyacetamide derivatives have been synthesized from a phenoxyacetic acid hydrazide precursor. mdpi.com The synthesis of secondary amines via reductive amination of an aldehyde and a primary amine is also a well-established method that could be adapted for creating amide analogues. nih.gov

Interactive Data Table: Synthetic Approaches for Ester Modification

MethodDescriptionKey ReagentsPotential Products
Transesterification Direct conversion of the methyl ester to another ester. researchgate.netDifferent alcohol, acid/base catalystEthyl, propyl, butyl esters, etc.
Hydrolysis and Esterification Two-step process involving hydrolysis to the carboxylic acid followed by esterification. geniusjournals.orgscispace.comBase (for hydrolysis), desired alcohol, coupling agent (e.g., DCC) or acid catalystWide variety of esters, including those from complex or sterically hindered alcohols.
From Acid Hydrazide Conversion of the ester to a hydrazide, followed by reaction with other nucleophiles. mdpi.comHydrazine, various nucleophilesAmides, and other acyl derivatives.

Substituent Effects on the Phenoxy Ring

The electronic and steric nature of substituents on the phenoxy ring can profoundly influence the reactivity of the molecule and its ultimate biological or material properties. Research into related phenoxy derivatives has shown that the introduction of various functional groups can modulate activity. nih.govnih.gov

In a study on related (benzoylaminophenoxy)phenol derivatives, the introduction of a small substituent, such as a methyl group, at the 2-position of the central benzene (B151609) ring was found to increase activity in prostate cancer cell lines. nih.gov This suggests that steric factors, in addition to electronic effects, play a crucial role. The table below illustrates the predicted impact of various substituents on the phenoxy ring based on established chemical principles and findings from analogous structures.

Table 1: Predicted Effects of Substituents on the Phenoxy Ring

Substituent PositionSubstituent GroupPredicted Electronic EffectPotential Impact on Synthesis/Properties
2-position-CH₃Electron-donating, Steric hindranceMay increase biological activity through favorable steric interactions.
4-position-NO₂Strong electron-withdrawingDecreases electron density, potentially affecting reaction kinetics.
5-position-OCH₃Electron-donatingIncreases electron density, could enhance reactivity in certain synthetic steps.
6-position-ClElectron-withdrawing, Halogen bonding potentialCan influence molecular conformation and intermolecular interactions.

This table is generated based on established chemical principles and data from analogous compounds.

Variations in the Benzoylamino Fragment

Modification of the benzoylamino portion of the molecule offers another avenue for tuning its properties. The benzoyl group can be substituted with a variety of functional groups to probe structure-activity relationships.

Research on similar structures has demonstrated that substituents on the benzoyl ring can significantly affect biological outcomes. For example, in the context of androgen receptor antagonists, different substitution patterns on the benzoyl moiety of 4-(4-benzoylaminophenoxy)phenol derivatives led to a range of potencies. nih.gov

Table 2: Impact of Benzoyl Ring Substituents on Amide Properties

Substituent on Benzoyl RingPredicted Effect on Amide N-H AcidityPotential Consequence
4-NitroIncreasedEnhanced hydrogen bond donor capacity.
4-MethoxyDecreasedWeakened hydrogen bond donor capacity.
4-ChloroIncreasedModerate enhancement of hydrogen bond donor capacity.
4-MethylDecreasedSlight weakening of hydrogen bond donor capacity.

This table is generated based on established chemical principles and data from analogous compounds.

Isosteric Replacements within the Core Structure

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar size, shape, and electronic properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net Within the this compound scaffold, several isosteric replacements can be envisioned.

One common isosteric replacement is the substitution of a benzene ring with a heteroaromatic ring such as pyridine, thiophene, or furan. researchgate.net For instance, replacing the central phenoxy ring with a pyridinoxy ring would introduce a nitrogen atom, which could act as a hydrogen bond acceptor and alter the molecule's solubility and metabolic stability. nih.gov

The amide bond itself can also be replaced with bioisosteres like oxadiazoles, thiadiazoles, or triazoles to enhance metabolic stability. researchgate.net These five-membered heterocyclic rings can mimic the geometry and electronic properties of the amide bond while being less susceptible to enzymatic cleavage.

Another key area for isosteric modification is the ester group. Replacing the methyl ester with other functionalities, such as a carboxylic acid, a different alkyl ester, or an amide, can dramatically alter the compound's polarity, solubility, and potential for hydrolysis.

Table 3: Potential Isosteric Replacements in this compound

Original GroupIsosteric ReplacementRationale for Replacement
Phenoxy RingPyridinoxy RingIntroduce hydrogen bond acceptor, alter solubility and metabolic profile. nih.gov
Amide Linkage1,2,4-OxadiazoleEnhance metabolic stability, mimic amide geometry. researchgate.net
Methyl EsterEthyl EsterModulate lipophilicity and hydrolysis rate.
Methyl EsterCarboxylic AcidIncrease polarity and introduce a potential hydrogen bonding site.

This table is generated based on established chemical principles and data from analogous compounds.

Structure Activity Relationship Sar Investigations of Methyl 3 Benzoylamino Phenoxy Acetate and Analogues

Methodologies for Systematic Structural Variation

Systematic structural variation is a cornerstone of SAR studies. It involves the methodical synthesis and evaluation of a series of compounds (analogues) where specific parts of the lead molecule, in this case, methyl [3-(benzoylamino)phenoxy]acetate, are altered. This approach allows researchers to probe the importance of different structural motifs for biological activity.

Rational Design Principles for Analogues

Rational drug design is a strategic approach to developing new medications based on an understanding of biological targets and their molecular mechanisms. longdom.org This process begins with identifying a suitable biological target, often a protein, that plays a key role in a disease's pathology. longdom.orgparssilico.com Scientists then determine the target's three-dimensional structure, which reveals the chemical characteristics of its active site. longdom.org This structural knowledge allows for the design of drug candidates that can bind to the target and alter its function. azolifesciences.com

For this compound, rational design principles would guide the synthesis of analogues by making specific, well-reasoned changes to its structure. Key areas for modification would include the benzoyl ring, the phenoxy ring, and the methyl acetate (B1210297) group. For instance, substituents with varying electronic properties (electron-donating or electron-withdrawing) could be introduced onto the benzoyl or phenoxy rings to probe the importance of electronic interactions with the biological target. The nature of the linker between the two aromatic rings could also be altered to investigate the impact of conformational flexibility.

Table 1: Illustrative Examples of Rationally Designed Analogues of this compound

Analogue Modification Rationale for Modification
Methyl [3-(4-chlorobenzoylamino)phenoxy]acetateAddition of a chloro group to the benzoyl ringTo investigate the effect of an electron-withdrawing group and potential halogen bonding interactions.
Methyl [3-(benzoylamino)-4-methylphenoxy]acetateAddition of a methyl group to the phenoxy ringTo probe the steric and electronic effects of a substituent near the ether linkage.
Ethyl [3-(benzoylamino)phenoxy]acetateReplacement of the methyl ester with an ethyl esterTo assess the impact of a larger alkyl group on lipophilicity and potential steric hindrance.
[3-(Benzoylamino)phenoxy]acetic acidHydrolysis of the methyl ester to a carboxylic acidTo introduce a potential hydrogen bond donor/acceptor and alter the compound's polarity.

Combinatorial Chemistry Approaches for Scaffold Exploration

Combinatorial chemistry is a powerful technique that enables the rapid synthesis of large libraries of diverse molecules. This approach is particularly useful for exploring a wide range of structural variations around a central scaffold. In the context of this compound, a combinatorial approach could be employed to generate a library of analogues by systematically varying the substituents on the benzoyl and phenoxy rings.

This can be achieved through parallel synthesis, where different building blocks are reacted in a systematic manner to produce a large number of distinct products. For example, a variety of substituted benzoic acids could be reacted with a series of substituted 3-aminophenols, followed by reaction with methyl bromoacetate to generate a library of methyl [3-(substituted benzoylamino)substituted phenoxy]acetates. High-throughput screening of these libraries can then rapidly identify promising candidates for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bpums.ac.ir QSAR models are valuable tools for predicting the activity of novel compounds and for providing insights into the molecular features that are important for biological interactions. basicmedicalkey.com

Descriptor Selection and Calculation (e.g., Electronic, Steric, Lipophilicity)

The foundation of a QSAR model is the calculation of molecular descriptors that numerically represent the chemical and physical properties of the molecules being studied. researchgate.net These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu These are crucial for understanding electrostatic interactions and chemical reactivity.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and parameters like Taft's steric parameter (Es).

Lipophilicity Descriptors: Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), describes a molecule's ability to partition between a nonpolar and a polar phase. This is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME).

For a series of this compound analogues, a range of such descriptors would be calculated for each compound to build a comprehensive dataset for QSAR modeling.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

Descriptor Type Specific Descriptor Information Encoded
ElectronicDipole MomentOverall polarity of the molecule.
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting capabilities.
StericMolecular WeightSize of the molecule.
StericMolar RefractivityVolume and polarizability of the molecule.
LipophilicitylogPHydrophobicity of the molecule.

Statistical Models for Correlating Structure with Biological Interaction Potency

Once the molecular descriptors and biological activity data are available, statistical methods are used to develop a mathematical equation that correlates the two. Common statistical models used in QSAR include:

Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. nih.gov

The goal is to develop a model that not only fits the existing data well but also has good predictive power for new, untested compounds.

Validation of QSAR Models and Predictive Capabilities

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. nih.gov A robust QSAR model should be able to accurately predict the activity of compounds that were not used in its development. mdpi.com Validation is typically performed using two main strategies:

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive ability. The dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activity of the compounds in the test set is then evaluated. basicmedicalkey.com

A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. nih.gov

Conformational Analysis and Its Influence on Molecular Interactions

The structure of this compound features several rotatable bonds that define its conformational landscape. Key among these are the bonds of the amide linkage and the ether linkage.

Amide Bond (C-N): The amide bond exhibits significant double-bond character due to resonance, which restricts rotation around the C-N axis. This results in two primary planar rotamers: syn and anti (or Z and E). For secondary amides like the one in this molecule, there is a thermodynamic preference for the S-trans conformation, where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond. The rotational barrier for the amide bond is substantial, suggesting that these conformers can be relatively stable at room temperature.

Aryl-Carbonyl and Aryl-Nitrogen Bonds: Rotation around the bond connecting the benzoyl group's phenyl ring to the carbonyl carbon, and the bond connecting the phenoxy ring to the amide nitrogen, is also crucial. For benzamide-type structures, computational studies have shown that the energy minima for the aryl-carbonyl dihedral angle are often found around 40° and 140°, with the planar conformations being slightly higher in energy due to steric hindrance plos.org. This non-planar arrangement is a balance between resonance stabilization (favoring planarity) and steric repulsion.

Ether Linkage: The C-O-C bonds of the ether linkage have a lower rotational barrier compared to the amide bond, allowing for greater flexibility. The preferred conformations will be those that minimize steric clashes between the phenoxy ring and the acetate group.

A summary of key torsional angles and their likely preferences is presented in the table below.

BondTorsional AnglePreferred Conformation(s)Notes
Carbonyl-Nitrogen (Amide)ω (omega)~180° (trans)High rotational barrier due to partial double-bond character.
Phenyl-Carbonylτ1 (tau 1)Non-planar (~40°, ~140°)A balance between resonance and steric hindrance.
Phenoxy-Nitrogenτ2 (tau 2)Non-planarTo avoid steric clashes between the two aromatic rings.
Phenoxy-Oxygen-Methyleneτ3 (tau 3)Staggered conformationsTo minimize steric interactions.

Intramolecular hydrogen bonds (IMHBs) can significantly influence molecular conformation by stabilizing specific rotamers, thereby reducing the molecule's conformational entropy upon binding to a target. nih.gov In this compound, the amide proton (N-H) is a potential hydrogen bond donor. Possible acceptors within the molecule include the ether oxygen and the carbonyl oxygen of the ester group.

The formation of an IMHB creates a cyclic or pseudo-cyclic structure, which can lock the molecule into a more rigid conformation. For instance, a hydrogen bond between the amide N-H and the ether oxygen would create a six-membered ring structure, which is often energetically favorable. Similarly, an IMHB with the ester's carbonyl oxygen would result in a larger ring system. The presence and strength of such bonds would depend on the specific geometry of the low-energy conformers. The formation of an IMHB can stabilize the bioactive conformation of a ligand, potentially leading to stronger binding with its biological target. nih.gov

Spatial and Electronic Requirements for Specific Molecular Recognition

The specific arrangement of functional groups in three-dimensional space and their electronic properties (e.g., hydrogen bonding capabilities, hydrophobicity, aromaticity) are critical for molecular recognition by a biological target.

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. mdpi.com Based on the structure of this compound and SAR data from analogous compounds, a hypothetical pharmacophore can be proposed. Research on (benzoylaminophenoxy)phenol derivatives has indicated that these compounds may possess a different pharmacophore compared to conventional antagonists of certain receptors. nih.govnih.gov

A plausible pharmacophore model for this class of compounds could include the following features:

Two Aromatic Rings: These can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Donor: The amide N-H group is a key hydrogen bond donor.

Hydrogen Bond Acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor.

Additional Hydrogen Bond Acceptor/Hydrophilic Region: The ester group provides another region capable of hydrogen bonding or polar interactions.

The spatial relationship between these features is critical. The distance and relative orientation of the hydrogen bond donor/acceptor pair on the amide bridge, in conjunction with the positions of the two aromatic rings, would be key determinants of binding affinity and specificity.

Pharmacophore FeaturePotential Interacting Group on MoleculeType of Interaction
Aromatic/HydrophobicBenzoyl Phenyl Ringπ-π stacking, hydrophobic
Aromatic/HydrophobicPhenoxy Phenyl Ringπ-π stacking, hydrophobic
Hydrogen Bond DonorAmide N-HHydrogen bond
Hydrogen Bond AcceptorAmide C=OHydrogen bond
Hydrogen Bond AcceptorEster C=O and/or Ether OHydrogen bond, polar

Structure-activity relationship studies on analogous compounds can help identify which parts of the molecule are crucial for its biological activity. For example, in a series of 4-[4-(benzoylamino)phenoxy]phenol derivatives, the 4-[4-(benzoylamino)phenoxy]phenol backbone was found to be important for their anti-prostate cancer activity. nih.govnih.gov This suggests that the benzoylamino and phenoxy moieties are key interaction sites.

Furthermore, the introduction of small substituents at specific positions on the central benzene (B151609) ring was found to increase activity, indicating that this region of the molecule interacts with a pocket on the target where steric bulk and electronic properties can be fine-tuned to enhance binding. nih.govnih.gov Although this compound is a different isomer, these findings highlight the importance of the core benzoylamino-phenoxy scaffold in molecular recognition. The key interaction sites are likely to be:

The Benzoyl Group: The phenyl ring and carbonyl oxygen are likely involved in hydrophobic and hydrogen bonding interactions, respectively.

The Amide Linker: The N-H and C=O groups are critical for forming directed hydrogen bonds that can anchor the ligand in the binding site.

The Phenoxy Ring System: This provides a large hydrophobic surface and correctly orients the acetate group. The ether oxygen may also act as a hydrogen bond acceptor.

The Methyl Acetate Group: This group can participate in polar or hydrogen bonding interactions and its size and conformation will influence how the molecule fits into a binding pocket.

Mechanistic Elucidation of Biological Interactions of Methyl 3 Benzoylamino Phenoxy Acetate Analogues

Investigation of Molecular Targets and Pathways

The journey to understanding a compound's biological activity begins with the identification of its molecular targets and the pathways it influences. For analogues of methyl [3-(benzoylamino)phenoxy]acetate, particularly the (benzoylaminophenoxy)phenol derivatives, research has pointed towards the androgen receptor (AR) as a key molecular target. nih.govnih.gov The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. nih.govnih.gov

Target Identification Methodologies (e.g., Chemical Proteomics, Affinity-Based Probes)

Identifying the direct binding partners of a small molecule within the complex milieu of a cell is a significant challenge. Methodologies such as chemical proteomics and the use of affinity-based probes are powerful tools for this purpose.

Chemical Proteomics is a multidisciplinary approach that employs chemical tools to study protein function and interaction in a proteome-wide manner. It can be broadly categorized into probe-based and probe-free methods. Probe-based chemical proteomics often involves the synthesis of a chemical probe derived from the bioactive small molecule. This probe typically incorporates a reactive group for covalent modification of the target and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and identification. The tagged proteins can then be isolated and identified using mass spectrometry.

Affinity-Based Probes are a key component of many chemical proteomics workflows. These probes are designed to specifically bind to the target protein. chemrxiv.orgresearchgate.netnih.gov For instance, an analogue of this compound could be synthesized with a linker attached to a solid support (like a bead) or a tag for pull-down assays. chemrxiv.orgresearchgate.netnih.govchemrxiv.org By incubating this probe with cell lysates, the target protein (and its interacting partners) can be captured and subsequently identified. High-affinity probes have been developed for the androgen receptor, demonstrating the feasibility of this approach for studying compounds that target this receptor. chemrxiv.org

While direct chemical proteomic or affinity-based probe studies for this compound analogues are not extensively reported in the available literature, the identification of the androgen receptor as a target for the structurally similar (benzoylaminophenoxy)phenol derivatives was primarily achieved through structure-activity relationship (SAR) studies and cellular assays. nih.govnih.gov

Reporter Gene Assays for Pathway Modulation

Once a potential target is identified, reporter gene assays are invaluable for confirming the modulation of its associated signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the transcription factor of interest. nih.govnih.gov

In the context of this compound analogues targeting the androgen receptor, a reporter gene assay would typically involve cells that co-express the androgen receptor and a reporter construct containing androgen response elements (AREs) in its promoter. nih.govnih.gov Upon activation by an androgen, the AR binds to the AREs and drives the expression of the reporter gene, leading to a measurable signal. An antagonist, such as a (benzoylaminophenoxy)phenol derivative, would compete with the androgen for binding to the AR, thereby inhibiting the expression of the reporter gene and reducing the signal. nih.govnih.gov This provides a quantitative measure of the compound's antagonistic activity on the AR pathway. Several commercially available androgen receptor reporter assay systems exist, often utilizing cell lines like 22RV1 which are relevant for prostate cancer studies. caymanchem.combpsbioscience.com

Enzyme Inhibition and Activation Studies (e.g., Kinase, Protease, Reductase Assays)

Beyond receptor binding, small molecules can also exert their effects by directly modulating the activity of enzymes. A variety of in vitro assays can be employed to determine if a compound acts as an inhibitor or activator of a specific enzyme.

For analogues of this compound, the primary focus has been on their role as androgen receptor antagonists. nih.govnih.gov While the androgen receptor is a nuclear receptor and not an enzyme in the classical sense, its function as a transcription factor can be modulated. The antagonistic activity of (benzoylaminophenoxy)phenol derivatives on the androgen receptor has been demonstrated through their ability to inhibit the dihydrotestosterone (B1667394) (DHT)-induced proliferation of prostate cancer cells. nih.gov This inhibition implies a blockade of the downstream effects of AR activation.

While broader enzyme inhibition and activation studies for this specific class of compounds are not widely documented, it is a crucial area for future investigation to understand their full spectrum of biological activity and potential off-target effects.

Cellular Response Studies in In Vitro Systems

The ultimate biological effect of a compound is manifested in the cellular response. In vitro studies using cultured cells provide a controlled system to dissect these responses.

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are critical for validating the findings from molecular studies and understanding how a compound affects a signaling pathway within a living cell. As discussed, the modulation of the androgen receptor pathway by (benzoylaminophenoxy)phenol derivatives has been extensively studied using prostate cancer cell lines. nih.govnih.gov

These studies have shown that these compounds can inhibit the growth-promoting effects of androgens in cells expressing both wild-type and mutated forms of the androgen receptor. nih.gov This is particularly significant as mutations in the androgen receptor are a common mechanism of resistance to existing anti-androgen therapies.

Analysis of Cellular Phenotypes (e.g., Cell Cycle, Apoptosis Induction, Migration)

The modulation of a signaling pathway ultimately leads to changes in cellular phenotype. Key phenotypes often investigated in cancer research include the cell cycle, apoptosis (programmed cell death), and cell migration.

Cell Cycle: The androgen receptor is known to be a key regulator of the G1 phase of the cell cycle in prostate cancer cells. nih.govnih.gov Androgen receptor antagonists can induce cell cycle arrest, preventing cancer cells from proliferating. mdpi.com While specific cell cycle analysis for this compound analogues is not detailed in the available literature, it is a logical consequence of their antagonistic effect on the androgen receptor.

Apoptosis Induction: Androgens are known to have anti-apoptotic effects in hormone-dependent prostate cancer cells. aacrjournals.orgjohnshopkins.edunih.gov By blocking the action of androgens, AR antagonists can promote apoptosis. Research on other androgen receptor antagonists has shown they can induce apoptosis in prostate cancer cells. bsmiab.org

Migration: The migration of cancer cells is a critical step in metastasis. The androgen receptor signaling pathway has been implicated in the regulation of prostate cancer cell migration. nih.govnih.gov Some studies suggest that inhibition of AR signaling can, paradoxically, promote migration in certain contexts, highlighting the complexity of this process. nih.gov Specific studies on the effects of this compound analogues on cell migration are needed to fully understand their therapeutic potential.

Table of Compound Proliferation Inhibition

Below is a table summarizing the inhibitory activity of selected (benzoylaminophenoxy)phenol analogues on the proliferation of various prostate cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as anti-prostate cancer agents.

CompoundCell LineAndrogen Receptor StatusIC50 (µM)Reference
Compound 19aSC-3Wild-typePotent Inhibition nih.gov
Compound 19bSC-3Wild-typePotent Inhibition nih.gov
Compound 19aLNCaPT877A mutantPotent Inhibition nih.gov
Compound 19bLNCaPT877A mutantPotent Inhibition nih.gov
Compound 19a22Rv1H874Y mutantPotent Inhibition nih.gov
Compound 19b22Rv1H874Y mutantPotent Inhibition nih.gov
Compound 19aPC-3AR-independentInhibition nih.gov
Compound 19bPC-3AR-independentInhibition nih.gov

Gene Expression and Proteomic Profiling in Response to Compound Exposure

The biological activity of a compound is fundamentally linked to its ability to modulate cellular pathways, a process often initiated by changes in gene and protein expression. For analogues of this compound, understanding these changes is crucial to elucidating their mechanism of action. While direct gene expression or proteomic studies on this compound are not extensively available in public literature, research on structurally related compounds, particularly those with a (benzoylaminophenoxy)phenol backbone, provides significant insights.

Analogues of this compound have been identified as potent antagonists of the androgen receptor (AR), a ligand-inducible transcription factor critical in the development and progression of prostate cancer. acs.orgnih.gov The binding of these compounds to the AR can alter its conformation, preventing the recruitment of coactivators and the subsequent transcription of androgen-responsive genes that drive tumor cell growth. nih.gov Studies on (benzoylaminophenoxy)phenol derivatives have demonstrated their ability to inhibit the proliferation of various androgen-dependent prostate cancer cell lines, including those with mutations that confer resistance to conventional antiandrogen therapies. nih.gov This anti-proliferative activity is a direct consequence of the modulation of gene expression programs controlled by the AR. The ability to predict tumor sensitivity to chemotherapy is a critical component of drug discovery, and gene expression patterns across cell lines are increasingly used as predictive biomarkers of drug efficacy. nih.govnih.govbiorxiv.org

Ligand-Receptor Interaction Studies

The interaction between a ligand and its biological target is the initiating event for its pharmacological effect. Detailed studies of these interactions are therefore fundamental to drug development. For analogues of this compound, these studies involve determining how tightly the compounds bind to their receptors, the kinetics of this binding, and whether they modulate the receptor's function in more complex ways, such as through allosterism.

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity.

Research on compounds with a (benzoylaminophenoxy)phenol structure has identified them as potent androgen receptor (AR) antagonists. acs.org The binding affinity of these compounds is a key determinant of their antiandrogenic activity. For example, a particularly potent derivative, referred to as compound 22 in one study, demonstrated significant inhibitory activity against the dihydrotestosterone-promoted growth of various prostate cancer cell lines, with IC50 values in the sub-micromolar to nanomolar range. acs.org

In another example, a novel N-aryl substituted valine derivative, which contains a benzoylamino moiety, was found to possess dual agonist activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). nih.govacs.orgnih.gov Surface Plasmon Resonance (SPR) was used to measure the direct physical binding of this compound to PPARα, yielding a Kd value of 3.1 μM. nih.gov

Compound AnalogueTargetAssay MethodParameterValueReference
4-(4-benzoylaminophenoxy)phenol derivative (Compound 22)Androgen Receptor (wild-type) in SC-3 cellsCell proliferation assayIC500.75 µM acs.org
4-(4-benzoylaminophenoxy)phenol derivative (Compound 22)Androgen Receptor (T877A mutant) in LNCaP cellsCell proliferation assayIC500.043 µM acs.org
4-(4-benzoylaminophenoxy)phenol derivative (Compound 22)Androgen Receptor (H874Y mutant) in 22Rv1 cellsCell proliferation assayIC500.22 µM acs.org
N-aryl substituted valine derivative (Compound 7j)PPARαSurface Plasmon Resonance (SPR)Kd3.1 µM nih.gov

Beyond simple binding affinity, the kinetics of the ligand-target interaction—specifically, the rates of association (k_on) and dissociation (k_off)—provide a more dynamic picture of the compound's behavior. These parameters determine the duration of the drug-receptor complex and can have significant implications for the compound's pharmacological profile.

While specific kinetic data for this compound is not available, studies on other molecules containing a benzoylamino group illustrate the methodologies used. For example, the real-time binding kinetics of an inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) were characterized. The calculated association rate (k_on) was approximately 6 x 10^5 M⁻¹s⁻¹, and the dissociation rate (k_off) was 0.036 s⁻¹, resulting in a dissociation constant (Kd) of about 60 nM. Similarly, structural and kinetic analyses of an N-aryl substituted valine derivative revealed a unique high-affinity binding mode to PPARγ. nih.govacs.orgnih.gov

These kinetic parameters are crucial for understanding how long a compound will occupy its target receptor, which in turn influences the duration of its biological effect.

Compound Analogue ClassTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)Kd (nM)Reference
N-Benzoyl amino acid derivativeLFA-1~6 x 10⁵0.036~60This data is illustrative of the methodology and derived from related compound classes.

Allosteric modulators are ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site. tue.nlresearchgate.net This binding induces a conformational change in the receptor that can alter the affinity or efficacy of the endogenous ligand. pnas.orgrsc.org Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity and can provide advantages in terms of selectivity compared to traditional orthosteric ligands. acs.org

The investigation of allosteric modulation typically involves assays that measure the binding or function of an orthosteric ligand in the presence and absence of the potential allosteric modulator. A change in the orthosteric ligand's affinity or functional response suggests an allosteric interaction. For nuclear receptors like the AR or PPARs, these assays might involve radioligand binding competition experiments or reporter gene assays. tue.nlpnas.org

Currently, there are no specific studies in the public domain that characterize this compound or its close analogues as allosteric modulators. However, the complexity of nuclear receptor function, which involves interactions with co-regulators and DNA, makes them prime candidates for allosteric regulation. researchgate.netpnas.org Future research may explore whether these compounds exert their effects not only through direct competition at the ligand-binding domain but also through more subtle allosteric mechanisms.

Computational and Theoretical Chemistry Approaches for Methyl 3 Benzoylamino Phenoxy Acetate

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target.

Scoring Functions and Docking Algorithms

The success of a molecular docking experiment relies on two key components: a search algorithm and a scoring function.

Docking Algorithms: These algorithms are responsible for generating a variety of possible binding poses (orientations and conformations) of the ligand within the receptor's binding site. Algorithms can range from systematic searches to stochastic methods like Monte Carlo or genetic algorithms, each with different approaches to exploring the conformational space of the ligand.

Scoring Functions: Once various poses are generated, a scoring function is used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. They can be classified into three main types: force-field-based, empirical, and knowledge-based. The score helps to rank different ligands and their poses, with lower scores typically indicating a more favorable interaction.

For a hypothetical study on methyl [3-(benzoylamino)phenoxy]acetate, researchers would select a specific protein target and use a docking program (e.g., AutoDock, Glide, GOLD) to predict its binding mode. The choice of algorithm and scoring function would be crucial for achieving accurate predictions.

Identification of Putative Binding Pockets

Before docking can be performed, a potential binding site on the target protein must be identified. This region, often a catalytic site or an allosteric pocket, is where the ligand is expected to bind and exert its effect. Binding pockets are typically identified using:

Experimental Data: If the structure of the protein has been determined with a co-crystallized ligand, the binding site is known.

Computational Prediction: Various algorithms can analyze a protein's surface topology to identify cavities and pockets that are suitable for ligand binding.

In a study of this compound, if the protein target were, for example, an enzyme implicated in a disease, researchers would first define the grid box for docking around its active site to guide the search algorithm.

Visualization and Analysis of Interaction Modes

After the docking process is complete, the resulting high-scoring poses are visualized and analyzed to understand the specific molecular interactions that stabilize the protein-ligand complex. This analysis identifies key interactions such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often a major driving force for binding.

Electrostatic Interactions: Important for charged or polar molecules.

Software like PyMOL or Chimera is used to create 3D representations of the docked complex, allowing researchers to inspect the distances and geometries of these interactions. For this compound, this analysis would reveal which of its functional groups (e.g., the ester carbonyl, the amide group, the phenyl rings) are critical for binding to its putative target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more detailed view of the dynamic behavior of a protein-ligand complex over time. ajchem-a.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and conformational changes that are not captured by static docking methods.

Conformational Sampling and Flexibility Analysis

A key application of MD simulations is to explore the conformational landscape of a molecule. For a flexible ligand like this compound, MD can reveal its preferred shapes and how its conformation might change upon binding to a protein.

The simulation tracks the trajectory of each atom over time, typically on the nanosecond to microsecond scale. Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are most flexible.

This information is valuable for understanding how the inherent flexibility of this compound might influence its binding capabilities.

Protein-Ligand Complex Stability and Dynamics

MD simulations are essential for validating the stability of a binding pose predicted by molecular docking. A simulation is run on the docked protein-ligand complex, and the interactions are monitored over time. nih.gov A stable complex will maintain key interactions throughout the simulation.

Key analyses include:

Interaction Stability: Tracking the persistence of hydrogen bonds and other key contacts.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of binding affinity than docking scores alone.

Water Molecule Dynamics: Observing the role of water molecules in mediating or disrupting the protein-ligand interaction.

If a docked pose of this compound were subjected to MD simulation, the results would provide strong evidence for or against the predicted binding mode and offer deeper insights into the thermodynamics and kinetics of the interaction.

Solvent Effects and Energetic Contributions

The biological and chemical behavior of "this compound" can be significantly influenced by its surrounding solvent environment. Computational models are employed to simulate these solvent effects, providing a deeper understanding of the molecule's conformational stability and reactivity in different media.

The energetic contributions to the stability of "this compound" arise from a combination of intramolecular interactions, including resonance effects within the aromatic rings and the amide group, steric hindrance between different parts of the molecule, and intramolecular hydrogen bonding, if present. Theoretical calculations can dissect these contributions, providing a detailed picture of the factors governing the molecule's structure and energy.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of "this compound."

Upon obtaining the optimized geometry, a variety of electronic structure analyses can be performed. These analyses reveal the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Properties such as dipole moment, polarizability, and atomic charges can be calculated to understand the molecule's polarity and its potential for intermolecular interactions.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

Parameter Predicted Value
C=O (amide) bond length ~1.23 Å
C-N (amide) bond length ~1.35 Å
C-O-C (ether) bond angle ~118°

Note: These are typical values for similar functional groups and would be precisely determined through DFT calculations for the specific molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the amide nitrogen, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the benzoyl group and the ester functionality, which are the more electron-deficient parts of the molecule and thus susceptible to nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

Molecular Orbital Predicted Localization Implication for Reactivity
HOMO Phenoxy ring, amide nitrogen Site of electron donation (nucleophilic character)
LUMO Benzoyl group, ester carbonyl Site of electron acceptance (electrophilic character)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and attractive to nucleophiles.

For "this compound," the MEP surface would likely show negative potential around the carbonyl oxygen atoms of the amide and ester groups, as well as the ether oxygen, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential would be expected around the amide N-H proton and the aromatic protons, suggesting these as sites for nucleophilic attack or hydrogen bond donation.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For "this compound," potential reactions of interest could include hydrolysis of the ester or amide bond, or electrophilic substitution on the aromatic rings. Theoretical calculations can be used to map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, detailed insights into the bond-breaking and bond-forming processes can be obtained. For example, a theoretical investigation into the hydrolysis of the methyl ester group would involve modeling the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent departure of methanol.

De Novo Design and Virtual Screening

The core structure of "this compound" can serve as a scaffold for the de novo design of new molecules with desired properties. De novo design algorithms use computational methods to build novel molecular structures piece by piece, often within the constraints of a specific binding site of a biological target. By using the benzoylamino-phenoxy moiety as a starting point, these programs can explore a vast chemical space to generate new compounds with potentially improved activity, selectivity, or pharmacokinetic properties.

Virtual screening is another powerful computational technique used in drug discovery. It involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. If "this compound" is known to have a particular biological activity, its structure can be used to create a pharmacophore model. This model, which defines the essential three-dimensional arrangement of functional groups required for activity, can then be used to search virtual compound databases for other molecules that fit the model. Both ligand-based and structure-based virtual screening approaches can be employed to identify new lead compounds based on the "this compound" template.

Ligand-Based Design (e.g., Pharmacophore-guided approaches)

Ligand-based drug design is a computational strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be generated. This model represents the essential steric and electronic features required for a molecule to interact with a specific target.

While direct pharmacophore models for this compound are not extensively documented in publicly available research, studies on structurally related (benzoylaminophenoxy)phenol derivatives have demonstrated the utility of this approach in identifying novel androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.gov These studies have revealed that the 4-[4-(benzoylamino)phenoxy]phenol backbone is a crucial structural motif for anti-prostate cancer activity. nih.gov Pharmacophore-based analyses of these related compounds have highlighted the importance of specific chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, in their interaction with the androgen receptor. nih.gov

Drawing parallels from these findings, a hypothetical pharmacophore model for this compound and its analogs could be constructed. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzoyl group and the ester group are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amide nitrogen can act as a hydrogen bond donor.

Aromatic Rings (AR): The two phenyl rings provide hydrophobic and potential π-π stacking interactions.

These features, along with their spatial relationships, would constitute a pharmacophore model that could be used to screen virtual libraries for other compounds with the potential for similar biological activity.

Pharmacophoric FeaturePotential Structural Moiety in this compoundPostulated Interaction
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (benzoyl), Ester Carbonyl OxygenInteraction with donor groups in a receptor binding pocket
Hydrogen Bond Donor (HBD)Amide NitrogenInteraction with acceptor groups in a receptor binding pocket
Aromatic Ring (AR)Benzoyl Ring, Phenoxy Ringπ-π stacking, hydrophobic interactions
Hydrophobic Feature (HY)Methyl GroupVan der Waals interactions

Structure-Based Design (e.g., Fragment-based drug discovery principles)

In contrast to ligand-based methods, structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid. A prominent strategy within this paradigm is fragment-based drug discovery (FBDD). FBDD begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to the target. The binding of these fragments is often detected using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment that binds to a specific site on the target is identified, it can be optimized and grown into a more potent lead compound.

The primary fragments that can be derived from this compound include:

Benzamide: This fragment contains a phenyl ring and an amide group, offering both hydrophobic and hydrogen bonding capabilities.

Phenoxyacetic acid methyl ester: This fragment comprises a phenoxy ring linked to a methyl acetate (B1210297) group, presenting opportunities for hydrophobic interactions and hydrogen bonding.

Aniline: A simple aromatic amine fragment.

Benzoic Acid: An aromatic carboxylic acid fragment.

Phenol (B47542): A basic aromatic alcohol fragment.

These fragments could be screened against a target of interest. If any of these fragments show even weak binding, their binding mode can be determined, providing a starting point for building a more complex and potent inhibitor by growing the fragment or linking it with other fragments that bind in adjacent pockets.

Fragment NameSubstructure within this compoundKey Potential Interactions
BenzamideC6H5CONH-Hydrogen bonding, aromatic interactions
Phenoxyacetic acid methyl ester-OC6H4OCH2COOCH3Hydrogen bonding, hydrophobic interactions
Aniline-NH-C6H5Hydrogen bonding, aromatic interactions
Benzoic AcidC6H5COOHHydrogen bonding, aromatic interactions
Phenol-OC6H5Hydrogen bonding, aromatic interactions

Advanced Analytical Techniques for Structural and Conformational Analysis of Methyl 3 Benzoylamino Phenoxy Acetate and Its Analogues

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.gov Using techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ can be measured with high accuracy, allowing for the confirmation of the molecular formula. uni-muenchen.de For methyl [3-(benzoylamino)phenoxy]acetate (C₁₆H₁₅NO₄), the expected exact mass provides a primary confirmation of its identity.

Beyond molecular weight determination, MS/MS fragmentation patterns offer deep structural insights by revealing the compound's constituent parts. nih.govnih.gov The fragmentation of this compound is predictable, with cleavage occurring at the labile ester, amide, and ether linkages. Common fragmentation pathways include the α-cleavage at the amide and ester groups. nih.govmiamioh.edu By analyzing the mass of the resulting fragments, the connectivity of the benzoyl, aminophenoxy, and acetate (B1210297) moieties can be confirmed.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Predicted m/z Fragmentation Pathway
[M+H]⁺ C₁₆H₁₆NO₄⁺ 286.1074 Molecular Ion
[M-OCH₃]⁺ C₁₅H₁₂NO₃⁺ 254.0812 Loss of methoxy radical from ester
[M-COOCH₃]⁺ C₁₄H₁₂NO₂⁺ 226.0863 Loss of carbomethoxy radical
[C₆H₅CO]⁺ C₇H₅O⁺ 105.0335 Benzoyl cation from amide cleavage

**6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. nih.govparisdescartes.fr It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the two phenyl rings, the methylene protons of the acetate group, the methyl protons of the ester, and the amide N-H proton. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including the characteristic signals for the ester and amide carbonyl carbons. rsc.org

Table 2: Predicted ¹H and ¹³C Chemical Shifts (ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzoyl-H (ortho) ~7.9 ~128.8
Benzoyl-H (meta) ~7.5 ~127.5
Benzoyl-H (para) ~7.6 ~132.0
Phenoxy-H 6.8 - 7.4 110 - 130
Amide N-H ~8.5 -
Methylene (-OCH₂-) ~4.7 ~65.5
Methyl (-OCH₃) ~3.8 ~52.5
Amide Carbonyl (C=O) - ~166.0

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, which is particularly useful for assigning positions within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing unambiguous ¹H-¹³C one-bond connections. osti.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. uni-muenchen.deosti.govmdpi.com This is critical for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene protons (-OCH₂-) to the ester carbonyl carbon and to the ipso-carbon of the phenoxy ring.

Dynamic NMR (DNMR) techniques can probe the three-dimensional structure and preferred conformation of the molecule in solution. unibas.it The conformation of this compound is largely defined by the rotation around the C-N amide bond and the C-O ether bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY experiment could reveal spatial proximity between protons on the benzoyl ring and protons on the phenoxy ring, providing direct evidence for the preferred rotational conformation around the amide bond.

Coupling Constants (J-values) between protons, particularly on the aromatic rings, can provide information about the electronic environment and, in some cases, dihedral angles, further refining the structural assignment. auremn.org.br

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) analyzes the compound in its crystalline, solid form. This technique is highly sensitive to the local environment and can distinguish between different crystalline forms, or polymorphs, which may have distinct physical properties. Comparing solution and solid-state spectra can reveal conformational changes that occur upon crystallization. osti.gov For this compound, ssNMR could confirm if the conformation observed in the crystal is maintained in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR spectroscopy would clearly show absorption bands corresponding to:

N-H stretching of the secondary amide.

C=O stretching of the amide and ester groups, which typically appear as two distinct, strong bands.

C-O stretching of the ether and ester linkages.

C-H stretching from the aromatic and aliphatic portions of the molecule.

Aromatic C=C bending vibrations.

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. spectroscopyonline.com Together, these techniques provide a rapid and reliable fingerprint of the molecule's functional groups. semanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ester C=O Stretch 1735 - 1750
Amide C=O Stretch (Amide I) 1650 - 1680
Aromatic C=C Bends 1450 - 1600
Amide N-H Bend (Amide II) 1510 - 1570

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise electron density map can be generated, revealing the exact position of each atom.

This technique provides definitive data on:

Bond lengths and bond angles , confirming the molecular geometry.

Torsional angles , which define the precise conformation of the molecule in the crystal lattice.

Intermolecular interactions , such as hydrogen bonding (e.g., involving the amide N-H group) and π-stacking, which dictate how the molecules pack together in the crystal.

While a crystal structure for this compound may not be publicly available, this method would provide the most unambiguous structural proof, validating the assignments made by other spectroscopic techniques. rsc.org

Future Research Trajectories and Academic Perspectives on Methyl 3 Benzoylamino Phenoxy Acetate

Exploration of Novel Synthetic Methodologies for Scaffold Diversification

The future development of methyl [3-(benzoylamino)phenoxy]acetate as a lead compound is intrinsically linked to the ability to generate a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. While classical methods for amide and ether bond formation are applicable, future research will likely focus on more efficient and versatile synthetic strategies. nih.gov

One promising avenue is the use of late-stage functionalization techniques. These methods would allow for the direct modification of the core scaffold at various positions, circumventing the need for de novo synthesis of each new analogue. For instance, C-H activation strategies could enable the introduction of substituents on the aromatic rings, providing a rapid means to explore the impact of electronic and steric factors on biological activity.

Furthermore, the development of parallel synthesis and high-throughput purification techniques will be crucial for accelerating the generation of a large number of derivatives. The use of solid-phase synthesis, where the phenoxyacetate (B1228835) moiety is anchored to a resin, could streamline the addition of diverse benzoyl chlorides and subsequent cleavage to yield a library of final compounds. mit.edu This approach would facilitate a more comprehensive exploration of the chemical space around the this compound core.

Research into novel coupling chemistries will also play a significant role. For example, the development of more robust and functional group-tolerant cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed to introduce a wide array of substituents onto the aromatic rings of both the benzoyl and phenoxy moieties. nih.gov These advanced synthetic methodologies will be instrumental in creating a rich collection of analogues necessary for detailed biological evaluation.

Integration with Advanced Chemical Biology Techniques for Deeper Mechanistic Insights

Understanding the precise molecular mechanism of action of this compound is paramount for its rational development. Advanced chemical biology tools offer powerful approaches to elucidate its biological targets and downstream cellular effects. nih.govresearchgate.net

A key future direction will be the use of target identification techniques. Photoaffinity labeling, for instance, involves modifying the parent compound with a photoreactive group and a tag for enrichment. Upon exposure to UV light, the probe will covalently bind to its interacting proteins, which can then be identified by mass spectrometry. researchgate.net This method could definitively pinpoint the direct biological targets of this compound within a cellular context.

In addition to identifying direct binding partners, understanding the broader cellular pathways affected by the compound is crucial. Techniques such as chemoproteomics and activity-based protein profiling (ABPP) can provide a global view of the changes in protein expression and activity in response to compound treatment. These approaches can reveal not only the primary target but also downstream signaling cascades and off-target effects.

Furthermore, the integration of high-content imaging and fluorescently labeled analogues of this compound will enable the visualization of its subcellular localization and dynamic behavior in living cells. This can provide valuable clues about its site of action and potential mechanisms. The use of advanced microscopy techniques, such as confocal and super-resolution microscopy, will be instrumental in these studies. nih.gov

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Reactivity Relationship (QSRR) modeling, will be a vital tool in the future study of this compound. While related to Quantitative Structure-Activity Relationship (QSAR) modeling, QSRR focuses on predicting the chemical reactivity of a compound, such as its metabolic stability or potential for covalent modification of biological targets. mdpi.comfrontiersin.org

Future research will involve the development of QSRR models to predict key pharmacokinetic properties of this compound and its analogues. For example, models could be built to predict the rate of ester hydrolysis by plasma esterases or the susceptibility of the aromatic rings to cytochrome P450-mediated oxidation. These predictions can help in the early stages of drug design to prioritize compounds with more favorable metabolic profiles.

The descriptors used in these models will be derived from the three-dimensional structure of the molecules and will include electronic parameters (e.g., partial charges, electrostatic potentials), steric parameters (e.g., molecular volume, surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.gov By correlating these descriptors with experimentally determined reactivity data for a set of training compounds, a predictive model can be established. frontiersin.org

A hypothetical QSRR dataset for predicting the metabolic stability of this compound analogues is presented below:

Compound IDLogPPolar Surface Area (Ų)Predicted Metabolic Half-life (min)
M3BPA-0012.865.430
M3BPA-0023.162.145
M3BPA-0032.570.820
M3BPA-0043.560.560

This table is for illustrative purposes only and does not represent real experimental data.

These predictive models will guide the design of new analogues with improved "drug-like" properties, reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for methyl [3-(benzoylamino)phenoxy]acetate to ensure high yield and purity?

Answer: A robust synthesis protocol requires:

  • Stepwise functionalization : Begin with esterification of 3-aminophenol derivatives, followed by benzoylation of the amino group. Use DIPEA (diisopropylethylamine) as a base to enhance reactivity and reduce side reactions .
  • Temperature control : Maintain low temperatures (-35°C) during coupling steps to minimize decomposition .
  • Purification : Employ column chromatography (e.g., silica gel with gradients of dichloromethane and ethyl acetate) to isolate intermediates and final products. Repeated chromatography may be necessary to resolve mixed fractions .

Q. How can researchers optimize purification techniques for this compound intermediates?

Answer:

  • Chromatographic methods : Use medium-pressure liquid chromatography (MPLC) with silica columns and solvent gradients (e.g., CH₂Cl₂/EtOAC) to achieve baseline separation. Flow rates of 30–35 cm³/min improve resolution .
  • Crystallization : Test solvent pairs (hexane/ethyl acetate) for recrystallization to enhance purity. Monitor melting points (e.g., 79–82°C) to confirm crystalline integrity .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H NMR : Analyze chemical shifts (e.g., δ = 3.76 ppm for methoxy groups) and coupling patterns to confirm ester and benzamide functionalities .
  • Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₁₆H₁₅NO₄) and detect impurities.
  • TLC monitoring : Track reaction progress using hexane/EtOAc (2:1) solvent systems, with Rf values (e.g., 0.18) as purity indicators .

Advanced Research Questions

Q. How can computational chemistry predict optimal reaction pathways for synthesizing this compound?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for benzoylation and esterification .
  • Reaction path search : Apply algorithms (e.g., artificial force-induced reaction method) to screen solvent effects and catalyst interactions. Integrate experimental data (e.g., DIPEA usage ) to refine computational models .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

Answer:

  • Variable analysis : Compare reaction conditions (e.g., temperature, solvent ratios) across studies. For example, extended reaction times (47 hours at 40°C) improve coupling efficiency in triazine-based analogs .
  • Intermediate stability : Assess storage conditions (e.g., -20°C for sensitive intermediates) to prevent degradation, which may explain yield discrepancies .

Q. How can researchers investigate the mechanistic role of DIPEA in the benzoylation of this compound?

Answer:

  • Kinetic studies : Monitor reaction rates via in-situ NMR under varying DIPEA concentrations. Correlate base stoichiometry (1.1–1.6 equiv.) with conversion efficiency .
  • Isotopic labeling : Use ¹⁵N-DIPEA to trace base participation in proton abstraction or transition-state stabilization.

Q. What advanced applications does this compound have in drug delivery systems?

Answer:

  • Esterase-sensitive prodrugs : The methyl ester group can be hydrolyzed in vivo to release bioactive acids. Study pH-dependent stability in simulated physiological conditions .
  • Polymer conjugation : Explore copolymerization with PEG (polyethylene glycol) to enhance solubility and controlled release .

Methodological Design & Troubleshooting

Q. How to design a factorial experiment for optimizing this compound synthesis?

Answer:

  • Variables : Test temperature (-35°C vs. 40°C), catalyst load (1.0–1.6 equiv. DIPEA), and solvent polarity (CH₂Cl₂ vs. THF) .
  • Response surface methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions .

Q. What protocols ensure safe handling of this compound intermediates?

Answer:

  • Storage : Store intermediates below -20°C to prevent decomposition .
  • Exposure control : Use fume hoods during synthesis and wear nitrile gloves. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Data Analysis & Validation

Q. How to validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (0.1% TFA) and UV detection at 254 nm. Purity ≥98% is required for in vitro assays .
  • Elemental analysis : Confirm C, H, N, O content matches theoretical values (e.g., C: 62.79%, H: 5.07%, N: 3.64%) .

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